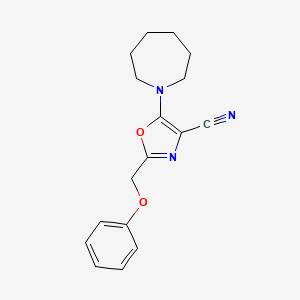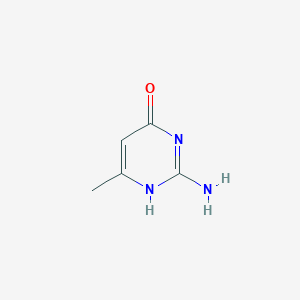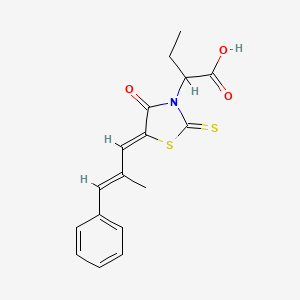
MFCD04065282
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD04065282 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms is crucial for leveraging its full potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04065282 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Condensation Reactions: These reactions typically involve the combination of smaller molecules to form a larger compound, often facilitated by catalysts and specific temperature conditions.
Hydrolysis and Condensation: Organosilicon compounds, for example, are synthesized through hydrolysis and condensation reactions of organochlorosilanes.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as vacuum filtration, spin coating, and spray coating are employed to produce high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions
MFCD04065282 undergoes various chemical reactions, including:
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for oxidation and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
MFCD04065282 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: This compound is used in the production of advanced materials, including thin films and coatings.
Mecanismo De Acción
The mechanism of action of MFCD04065282 involves its interaction with specific molecular targets and pathways. For instance, antimicrobial peptides exert their effects by targeting the plasma membrane and intracellular components of pathogenic bacteria . Similarly, this compound may interact with specific proteins or enzymes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to MFCD04065282 include other organosilicon compounds and antimicrobial peptides. These compounds share some structural similarities but may differ in their specific properties and applications .
Uniqueness
This compound stands out due to its unique combination of properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Understanding its synthesis, reactions, and mechanisms is crucial for harnessing its full potential. Ongoing research continues to uncover new applications and insights into this fascinating compound.
Propiedades
IUPAC Name |
5-(azepan-1-yl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-12-15-17(20-10-6-1-2-7-11-20)22-16(19-15)13-21-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIKOXSVBGJVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)COC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 15-hydroxy-8-oxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-16-carboxylate](/img/structure/B7757103.png)
![Methyl 2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-4-(furan-2-yl)thiophene-3-carboxylate;oxalic acid](/img/structure/B7757117.png)
![10-methyl-N-[(pyridin-2-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine](/img/structure/B7757122.png)
![5-amino-3-butylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7757127.png)
![5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7757145.png)
![5-amino-3-[(4-benzoylphenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7757148.png)
![5-amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7757154.png)

![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]-2-phenylacetate](/img/structure/B7757171.png)
![5-(Azepan-1-yl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B7757183.png)

![[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B7757197.png)
![methyl 2-[[(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757202.png)
![methyl 2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757214.png)
